molecular formula C12H16O2 B15115627 3-[(3-Methylphenoxy)methyl]oxolane

3-[(3-Methylphenoxy)methyl]oxolane

Katalognummer: B15115627
Molekulargewicht: 192.25 g/mol
InChI-Schlüssel: CIPWNXFLCZBHPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-Methylphenoxy)methyl]oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers containing one oxygen atom. This compound is characterized by the presence of a 3-methylphenoxy group attached to the oxolane ring. Oxolanes are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylphenoxy)methyl]oxolane typically involves the reaction of 3-methylphenol with an appropriate oxirane derivative. One common method is the nucleophilic substitution reaction where 3-methylphenol reacts with an oxirane in the presence of a base catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts like Lewis acids can further enhance the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(3-Methylphenoxy)methyl]oxolane undergoes various types of chemical reactions, including:

    Oxidation: The oxolane ring can be oxidized to form corresponding lactones.

    Reduction: Reduction reactions can convert the oxolane ring into diols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolane ring is opened by nucleophiles.

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 3-[(3-Methylphenoxy)methyl]oxolane involves its interaction with specific molecular targets. For example, in biological systems, it may act as an antimicrobial agent by disrupting the cell membrane integrity of bacteria. The oxolane ring can interact with membrane lipids, leading to increased permeability and cell lysis . Additionally, the compound can undergo metabolic transformations, producing reactive intermediates that further contribute to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(3-Methylphenoxy)methyl]oxolane is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H16O2

Molekulargewicht

192.25 g/mol

IUPAC-Name

3-[(3-methylphenoxy)methyl]oxolane

InChI

InChI=1S/C12H16O2/c1-10-3-2-4-12(7-10)14-9-11-5-6-13-8-11/h2-4,7,11H,5-6,8-9H2,1H3

InChI-Schlüssel

CIPWNXFLCZBHPK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)OCC2CCOC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.